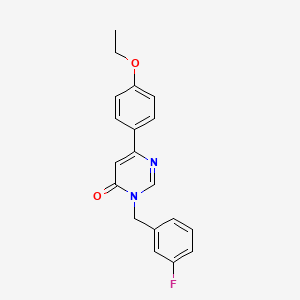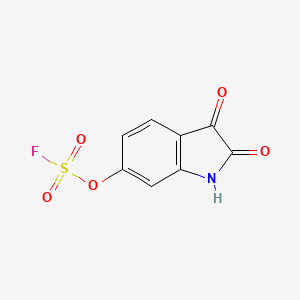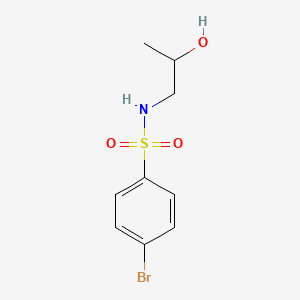
6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines. It has been extensively researched due to its potential in various fields of science, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
The study of antioxidants, including pyrimidine derivatives, is significant across various fields such as food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC, among others, are critical for determining the antioxidant activity of compounds. These methods, based on hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess chemical reactions involved in antioxidant analysis. Such assays have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples, which could include pyrimidine derivatives (Munteanu & Apetrei, 2021).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, which might include compounds similar to "6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one", employs diversified hybrid catalysts. These include organocatalysts, metal catalysts, and nanocatalysts, among others. This review focuses on the application of these catalysts in synthesizing pyranopyrimidine scaffolds, highlighting the importance of such compounds in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Anticancer Activity of Pyrimidines
Pyrimidines, including various derivatives, have shown a range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, and notably, anti-inflammatory and anticancer activities. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, providing insights into their potential as anticancer agents. The detailed SAR analysis and suggestions for new pyrimidine analogs aim to enhance anti-inflammatory activities with minimal toxicity, which could also apply to exploring anticancer potentials (Rashid et al., 2021).
Optoelectronic Materials
Research on quinazolines and pyrimidines has extended into the field of optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials, including fluorescent quinazolines and pyrimidine derivatives, have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the versatility of pyrimidine derivatives in applications beyond medicinal chemistry, suggesting potential research directions for compounds like "6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one" (Lipunova et al., 2018).
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-11-19(23)22(13-21-18)12-14-4-3-5-16(20)10-14/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPRLZCKBGPHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)
![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)


![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)

![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)
![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)
![2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile](/img/structure/B2774314.png)

![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)